molecular formula C20H20N4O5S2 B2610548 4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 955856-69-6

4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2610548
CAS RN: 955856-69-6
M. Wt: 460.52
InChI Key: HCKYDQVWEUQYLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide”, there is related research on the synthesis of similar compounds . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Intramolecular Cyclization and Cyclofunctionalization

The compound has been used in the intramolecular cyclization of derivatives of unsaturated compounds, leading to the formation of various heterocyclic structures. For instance, cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides in polyphosphoric acid yielded tetrahydro-5H-thieno[3,2-b]azepin-5-ones and pyrrolidin-2-ones. Cyclofunctionalization with chlorosulfanylarenes further led to the formation of arylsulfanyl-substituted derivatives. Such reactions exemplify the versatility of the compound in synthesizing structurally complex and diverse heterocycles (Danilyuk et al., 2016).

Synthesis of Azo Compounds and Metal Complexation

The compound is pivotal in the synthesis of new azo compounds and their metal complexes. For example, azo compounds synthesized by reacting phenol, 4-tert-butyl phenol, and 8-hydroxy quinoline with coupling components led to the formation of metal complexes characterized by various spectroscopic techniques. These complexes were square-planar with a metal: ligand ratio of 1:2, highlighting their potential in coordination chemistry and material science applications (Çetişli et al., 2002).

Antifungal Agent Synthesis

Another application involves the synthesis of derivatives with potential antifungal properties. The compound is involved in reactions leading to the formation of substituted benzamides and their alkoxy derivatives, which were characterized and screened for antifungal activity. This demonstrates the compound's utility in developing new pharmaceutical agents (Narayana et al., 2004).

Structural and Functional Analysis in Medicinal Chemistry

In medicinal chemistry, the compound's derivatives have been analyzed for their structure-function relationships. For instance, thiazolides, a class of anti-infectious agents, have their efficacy influenced by specific structural features of the compound. The variations in substituents significantly affect the biological activities, such as apoptosis induction in colorectal tumor cells, showcasing the compound's role in understanding and developing new therapeutic agents (Brockmann et al., 2014).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c25-19(22-20-21-17-13-15(24(26)27)7-10-18(17)30-20)14-5-8-16(9-6-14)31(28,29)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKYDQVWEUQYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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